molecular formula C8H5F3N2O2 B11802076 6-(Trifluoromethoxy)benzo[d]oxazol-2-amine

6-(Trifluoromethoxy)benzo[d]oxazol-2-amine

Cat. No.: B11802076
M. Wt: 218.13 g/mol
InChI Key: GZDANCHBNJGSCV-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)benzo[d]oxazol-2-amine is a chemical compound known for its unique structure and properties It is a derivative of benzoxazole, featuring a trifluoromethoxy group at the 6th position and an amine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-(trifluoromethoxy)benzoxazole with ammonia or an amine source under specific conditions to introduce the amine group at the 2nd position .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

6-(Trifluoromethoxy)benzo[d]oxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. It has been shown to antagonize voltage-dependent sodium channel currents, which can reduce neuronal excitability. This mechanism is similar to that of riluzole, a known neuroprotective drug. The compound may also interact with other ion channels and receptors, contributing to its overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethoxy)benzo[d]oxazol-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5F3N2O2

Molecular Weight

218.13 g/mol

IUPAC Name

6-(trifluoromethoxy)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H5F3N2O2/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13)

InChI Key

GZDANCHBNJGSCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)OC(=N2)N

Origin of Product

United States

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